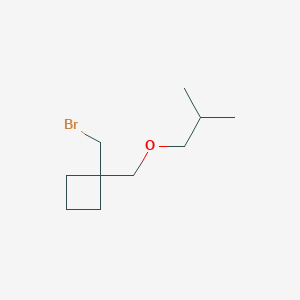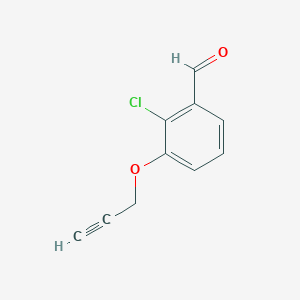
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-3-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Chloro-3-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive aldehyde group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group provides additional reactivity, allowing for further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde
Uniqueness
2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the specific positioning of the chlorine and prop-2-yn-1-yloxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H7ClO2 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
2-chloro-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7ClO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 |
Clé InChI |
UAIYCQCFDSOCHE-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=CC(=C1Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)

![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)




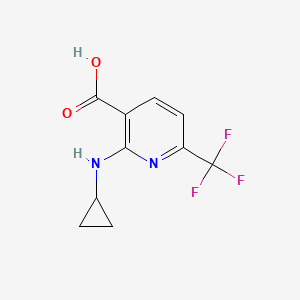
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)

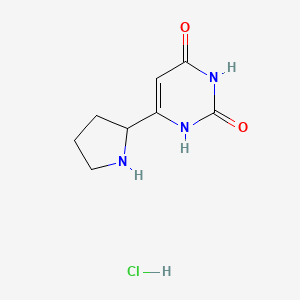
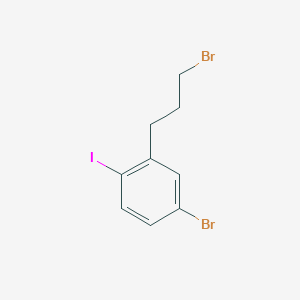
![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
